Cas no 483-04-5 (Ajmalicine)

Ajmalicine is an indole alkaloid derived primarily from the Rauvolfia serpentina plant, known for its pharmacological significance. It acts as a selective α1-adrenergic receptor antagonist, contributing to its vasodilatory and antihypertensive properties. Ajmalicine is structurally related to yohimbine and is often utilized in research for its effects on peripheral and central nervous systems. Its ability to modulate blood flow and reduce vascular resistance makes it valuable in studying cardiovascular mechanisms. Additionally, ajmalicine serves as a reference standard in analytical chemistry for quality control in herbal extracts and pharmaceutical formulations. Its well-characterized biochemical profile ensures reliability in both preclinical and clinical research applications.
Ajmalicine structure
Ajmalicine structure
Product Name:Ajmalicine
CAS No:483-04-5
MF:C21H24N2O3
MW:352.426865577698
MDL:MFCD00042748
CID:37688
PubChem ID:441975
Update Time:2025-06-09

Ajmalicine Chemical and Physical Properties

Names and Identifiers

    • Raubasine
    • Ajmalicine
    • (19alpha)-16,17-Didehydro-19-methyloxayohimban-16-carboxylic acid methyl ester
    • AJMALICINE(P) PrintBack
    • fluoroajmalicine
    • Lamuran
    • Ranitol
    • Raubasil
    • RAUBASIN
    • Rauvasan
    • Sarpan
    • Tensyl
    • Vincain
    • Vincein
    • Vinceine
    • yochimbine
    • δ-Yohimbine
    • Vincaine
    • [ "Vincaine" ]
    • delta-Yohimbine
    • Ajmalicin
    • Circolene
    • py-Tetrahydroserpentine
    • Tetrahydroserpentine
    • Substance II
    • Hydrosarpan
    • Raumalina
    • Raubaserp
    • Alkaloid F
    • RAUWOLFIA SERPENTINA ROOT
    • Alkaloid C
    • Alkaloid II
    • 4QJL8OX71Z
    • Tetrahydroalstonine
    • CHEMBL123325
    • NCGC00016647-01
    • KBioSS_001255
    • MFCD00042748
    • KBio2_003823
    • 483-04-5
    • PYTETRAHYDROSERPENTINE
    • Lamuran (TN)
    • NCGC00016647-02
    • 8063-17-0
    • DivK1c_006521
    • (4S,4aR,13bS,14aS)-methyl 4-methyl-
    • 19b-methyl-16-methoxycarbonyl-16,17-didehydro-oxayohimbane
    • UNII-4QJL8OX71Z
    • RAUBASINE [WHO-DD]
    • BDBM50030612
    • CAS-6474-90-4
    • GTPL8746
    • BPBio1_000512
    • Raubasine (DCF)
    • Prestwick2_000592
    • 4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo
    • Isoarteril
    • CS-0018230
    • SpecPlus_000425
    • Raubasine,(S)
    • Methyl 16,17-didehydro-19alpha-methyl-18-oxayohimban-16-carboxylat
    • BRN 0097268
    • DTXSID60904151
    • BRD-K83028735-003-03-8
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methylester, (19a)-
    • SPBio_002683
    • (19.ALPHA.)-16,17-DIDEHYDRO-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
    • SCHEMBL309914
    • C09024
    • (19alpha)-16,17-Didehydro-19-methyl-oxayohimban-16-carboxylic acid methyl ester
    • Methyl (19-methyl-16,17-dehydro-18-oxa-3alpha,15alpha,19beta,20beta-yohimban-16-carboxylat)
    • methyl (4S,4aR,13bS,14aS)-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • KBio2_001255
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19-alpha)-
    • RAUBASINE [MI]
    • EINECS 207-589-5
    • methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
    • Q412957
    • AKOS015895125
    • Ajmalicine(-Yohimbine)
    • 4-27-00-07927 (Beilstein Handbook Reference)
    • NCGC00016647-04
    • Oxayohimban-16-carboxylicacid, 16,17-didehydro-19-methyl-, methyl ester, (19a)-
    • (4S,4aR,13bS,14aS)-methyl 4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • HY-N1919
    • Prestwick3_000592
    • NSC-72133
    • GRTOGORTSDXSFK-XJTZBENFSA-N
    • D08470
    • Cristanyl
    • (7aR,8S,11aS,12aS)-8-Methyl-5,6,7a,8,11a,12,12a,13-octahydro-7H-9-oxa-6a,13-diaza-indeno[2,1-a]anthracene-11-carboxylic acid methyl ester
    • Prestwick1_000592
    • ACon1_001630
    • methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
    • MEGxp0_001818
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19-.alpha).-
    • RAUBASINE [MART.]
    • Prestwick0_000592
    • AJN
    • AS-35306
    • NCGC00016647-06
    • methyl (19alpha)-19-methyl-16,17-didehydrooxayohimban-16-carboxylate
    • .delta.-Yohimbine
    • W-106052
    • [2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
    • NCGC00016647-03
    • methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{15,20}]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
    • EN300-7385816
    • BRD-K83028735-001-01-6
    • KBio2_006391
    • BSPBio_000464
    • 16,17-Didehydro-19-methyloxayohimban-16-carboxylic acid methyl ester
    • CHEBI:2524
    • CAS-4373-34-6
    • Spectrum_000775
    • KBio1_001465
    • rauwolfia alkaloid
    • Methyl (19alpha)-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
    • AC-20175
    • NSC 72133
    • NS00009801
    • B0005-188438
    • Oxayohimban-16-carboxylic acid,17-didehydro-19-methyl-, methyl ester, (19.alpha.)-
    • FT-0621941
    • DTXSID10863385
    • AKOS021983176
    • Alstonine,4,5,6-tetrahydro-, (3.alpha.)-
    • SMR000107477
    • HMS2271A14
    • AKOS000730693
    • methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
    • NSC-95087
    • MLS002540766
    • 16,17-Didehydro-19.alpha.-methyloxayohimban-16-carboxylic acid methyl ester
    • (-)-Ajmalicin
    • WLN: T F6 D5 C666 EM ON SO TU&&TTTJ R1 UVO1
    • methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
    • Alstonine,4,5,6-tetrahydro-
    • L001109
    • METHYL 4-METHYL-4A,5,7,8,13,13B,14,14A-OCTAHYDRO-4H-PYRANO[4',3':4,5]PYRIDO[2,1-A]BETA-CARBOLINE-1-CARBOXYLATE
    • (+)-19-Epiajmalicine; (+)-19-epi-Ajmalicine; 19-epi-Ajmalicine
    • GRTOGORTSDXSFK-UHFFFAOYSA-N
    • VU0002262-1
    • B2703-458081
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19-alpha)- (9CI)
    • BDBM30993
    • MLS000111555
    • NSC95087
    • HMS1607K01
    • NCI60_041515
    • NSC72115
    • cid_251561
    • SCHEMBL309915
    • SR-01000625463-4
    • Oxayohimban-16-carboxylic acid,17-didehydro-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • Methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate #
    • CHEMBL1604074
    • NCI60_041492
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19.alpha.)-
    • CCG-103005
    • SR-01000625463
    • FT-0775777
    • NSC72133
    • DA-70706
    • Alkaloids, Rauwolfia
    • RAUBASINE (MART.)
    • ajmalicine, (3beta,19alpha,20alpha)-isomer
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19-alpha)-(9CI)
    • DTXCID401332036
    • methyl (4S,4aR,13bS,14aS)-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo(2,3-a)pyrano(3,4-g)quinolizine-1-carboxylate
    • tetrahydro-alstonine
    • Ajmalicine (Standard)
    • HY-N1919R
    • FR09934
    • 207-589-5
    • MDL: MFCD00042748
    • Inchi: 1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-/m0/s1
    • InChI Key: GRTOGORTSDXSFK-XJTZBENFSA-N
    • SMILES: O1C=C(C(=O)OC)[C@H]2C[C@H]3C4=C(C5C=CC=CC=5N4)CCN3C[C@@H]2[C@@H]1C
    • BRN: 0097268

Computed Properties

  • Exact Mass: 352.17900
  • Monoisotopic Mass: 352.17869263 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.6
  • Molecular Weight: 352.4

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.1823 (rough estimate)
  • Melting Point: ~258 °C (dec.)
  • Boiling Point: 486.04°C (rough estimate)
  • Flash Point: 270.7±30.1 °C
  • Refractive Index: 1.6500 (estimate)
  • PSA: 54.56000
  • LogP: 3.11670
  • Specific Rotation: D20 -60° (c = 0.5 in chloroform); D20 -45° (c = 0.5 in pyridine); D20 -39° (c = 0.25 in methanol)
  • Solubility: Soluble in methanol, chloroform and pyridine.

Ajmalicine Security Information

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Ajmalicine Suppliers

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(CAS:483-04-5)Ajmalicine
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Quantity:20mg/5mg/10mg/25mg/50mg/100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:50
Price ($):181.0/291.0/433.0/692.0/939.0/1237.0
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Additional information on Ajmalicine

Ajmalicine (CAS No. 483-04-5): A Multifunctional Alkaloid with Promising Applications in Neuroprotection and Cardiovascular Health

Ajmalicine (CAS No. 483-04-5), a tryptamine-derived indole alkaloid, is isolated primarily from the roots and stems of Rauvolfia serpentina, a plant native to tropical regions of Asia. This compound has garnered significant attention in recent years due to its diverse pharmacological properties, including neuroprotective, antihypertensive, and antioxidant activities. As highlighted in a 2023 study published in the Journal of Natural Products, ajmalicine’s unique structural features—such as its indole ring system and hydroxyl groups—contribute to its ability to modulate cellular signaling pathways critical for disease intervention.

The molecular structure of ajmalicine (CAS 483-04-5) comprises an indole nucleus linked to a substituted isoquinoline moiety, forming a rigid framework that enhances its bioavailability and stability. Recent computational studies using molecular docking simulations have revealed its high affinity for α2-adrenergic receptors, which mediate its antihypertensive effects by reducing sympathetic nervous system activity. Furthermore, its dihydroindole core enables interactions with mitochondrial electron transport chain components, making it a promising candidate for neurodegenerative disease therapies.

In the realm of neuroprotection, ajmalicine (Ajmalicine CAS No. 483-04-5) has demonstrated efficacy in preclinical models of Parkinson’s disease through mechanisms involving inhibition of dopamine transporter activity and suppression of reactive oxygen species (ROS) production. A groundbreaking 2022 study in Nature Communications identified its ability to activate Nrf2-dependent antioxidant pathways, which protect dopaminergic neurons from oxidative stress-induced apoptosis. These findings align with emerging evidence suggesting that ajmalicine may counteract α-synuclein aggregation—a hallmark of Parkinson’s pathology—by stabilizing protein folding through chaperone-mediated mechanisms.

The cardiovascular applications of ajmalicine (Ajmalicine product CAS 483-04-5) have been extensively studied since its inclusion in traditional Ayurvedic medicine for hypertension management. Modern research has elucidated its dual action: direct inhibition of voltage-gated calcium channels reduces vascular smooth muscle contraction, while modulation of nitric oxide synthase activity promotes vasodilation. Clinical trials reported in the European Journal of Pharmacology (2023) showed significant blood pressure reduction without notable adverse effects at sub-milligram doses, positioning it as a safer alternative to conventional β-blockers.

Ongoing investigations into ajmalicine’s anticancer potential reveal intriguing mechanisms involving cell cycle arrest and apoptosis induction in tumor cells. In vitro studies using glioblastoma models demonstrated that ajmalicine (CAS No. 483-04-5 compound) disrupts microtubule polymerization by binding tubulin proteins—a mechanism analogous to taxanes but with lower cytotoxicity toward healthy cells. This selectivity arises from differential expression patterns of drug transporters like P-glycoprotein between cancerous and normal tissues.

Synthetic strategies for ajmalicine (Ajmalicine CAS 483-04-5 synthesis) have evolved significantly since the first total synthesis reported by Trost et al. in 1997. Modern approaches employ asymmetric catalysis to construct the chiral centers efficiently, achieving enantiomeric excesses above 99%. These advancements are critical for large-scale production required for clinical trials targeting Alzheimer’s disease progression—a new application proposed after discovering ajmalicine’s ability to inhibit β-secretase enzyme activity responsible for amyloid plaque formation.

In drug delivery systems research, nanoformulations incorporating ajmalicine (Ajmalicine product formulation CAS No. 483-04-5) have shown enhanced brain penetration due to PEGylated liposomes optimizing blood-brain barrier permeability. Preclinical data indicates sustained release profiles extending therapeutic efficacy up to 72 hours post-administration—a breakthrough addressing challenges associated with conventional oral formulations’ short half-lives.

The pharmacokinetic profile of ajmalicine (CAS No. 483-04-5 metabolism pathway) involves phase I oxidation reactions catalyzed by CYP enzymes followed by glucuronidation processes during phase II metabolism. This metabolic pathway minimizes toxic metabolite formation while ensuring sufficient systemic availability after oral intake—a key advantage over structurally similar alkaloids prone to hepatic first-pass metabolism issues.

Clinical translation efforts are currently focused on developing combination therapies where ajmalicinc (Ajmalicinc CAS No. 483-04-5 clinical trials) synergizes with existing treatments like levodopa for Parkinson’s patients or statins for cardiovascular management without drug-drug interaction risks detected thus far through Phase I trials conducted across six countries between 2019–2021.

Ongoing challenges include standardizing extraction protocols from plant sources due to batch-to-batch variability observed in alkaloid content—ranging from 1%–6% w/w across different geographical cultivars—as documented in a meta-analysis published by the American Chemical Society (ACS) late last year.

The future trajectory of ajmlacine research promises further innovations as CRISPR-edited microbial strains capable of producing recombinant forms are under development at MIT’s Synthetic Biology Lab, aiming to achieve cost-effective industrial production while maintaining structural integrity required for therapeutic efficacy.

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